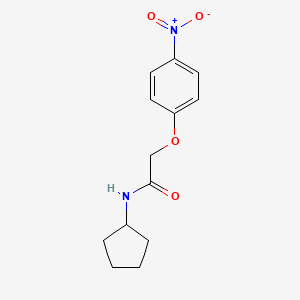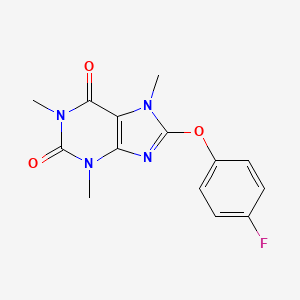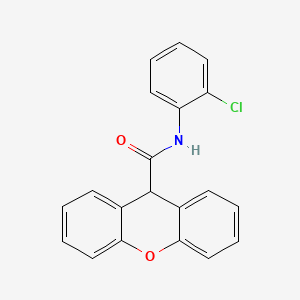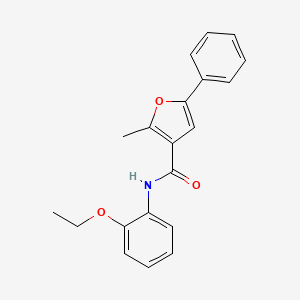
N-cyclopentyl-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would consist of a cyclopentyl group (a five-membered carbon ring) attached to an acetamide group via a nitrogen atom. The acetamide group would be substituted at the 2-position with a 4-nitrophenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Decomposition and Metabolism Studies
Decomposition Mechanisms : The decomposition of N-hydroxyacetaminophen, a related compound, has been studied, revealing insights into its degradation process in aqueous solutions, which may be relevant for understanding the behavior of N-cyclopentyl-2-(4-nitrophenoxy)acetamide in similar conditions (Gemborys, Mudge, & Gribble, 1980).
Hepatotoxicity Prevention : Research on acetaminophen, a related compound, has shown that pre- or post-treatment with specific agents can mitigate liver injury caused by overdose. This finding might be applicable to the safety profile of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Shimizu et al., 2014).
Degradation and Environmental Impact
- Environmental Degradation : A study on the degradation of p-nitrophenol, a component of N-cyclopentyl-2-(4-nitrophenoxy)acetamide, by Rhodococcus opacus SAO101, provides insights into environmental degradation pathways which could be relevant for the compound (Kitagawa, Kimura, & Kamagata, 2004).
Photocatalytic Degradation
- Photodegradation Analysis : Research on the photocatalytic degradation of acetaminophen (a related compound) under UV light using TiO2 nanoparticles offers insights that might be applicable to the photodegradation of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Jallouli et al., 2017).
Potential Therapeutic Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesized 2-(Substituted phenoxy) Acetamide Derivatives, which include compounds similar to N-cyclopentyl-2-(4-nitrophenoxy)acetamide, have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-10-3-1-2-4-10)9-19-12-7-5-11(6-8-12)15(17)18/h5-8,10H,1-4,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHOAKKKQGOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)
![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)
![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)


![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)